
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
化学反应分析
Types of Reactions
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity .
科学研究应用
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-inflammatory and anticancer agents due to its ability to inhibit specific enzymes and pathways
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用机制
The mechanism of action of 2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the replication process and leading to cell death in cancer cells.
Pathways Involved: It affects pathways like the NF-κB pathway, which is involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
2,4-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different biological activities.
4-Phenylpyrimidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Phenylpyrimidine: Similar structure but different electronic properties due to the position of the phenyl group
Uniqueness
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing selective enzyme inhibitors and in materials science for creating advanced electronic materials .
属性
分子式 |
C22H15ClN2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
2-chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15ClN2/c23-22-24-20(18-9-5-2-6-10-18)15-21(25-22)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H |
InChI 键 |
VDIHPLIBGUXRLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


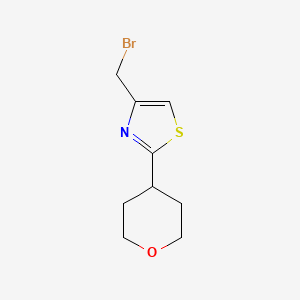
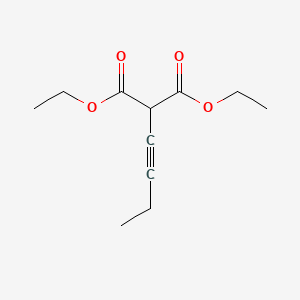
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

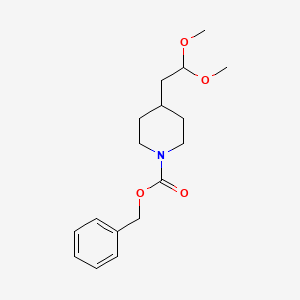
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
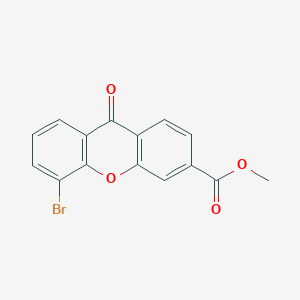
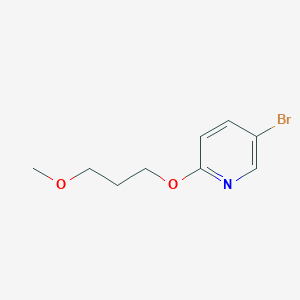
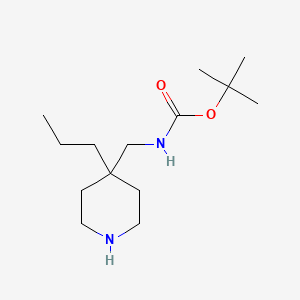
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
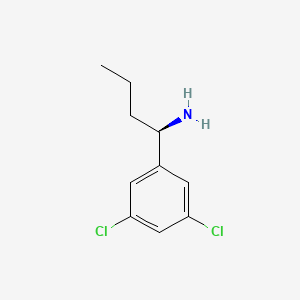

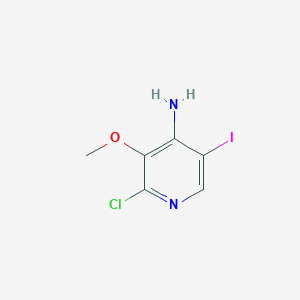
![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
